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Introduction

The collapsibility of the upper airway is a critical factor in the pathophysiology of obstructive
sleep apnea (OSA). Accurate measurement of this physiological trait is essential for
understanding disease mechanisms, identifying therapeutic targets, and developing effective
treatments. This document provides detailed application notes and protocols for several key
techniques used to measure upper airway collapsibility.

Critical Closing Pressure (Pcrit)

Critical closing pressure (Pcrit) is the gold standard for quantifying the anatomical component
of upper airway collapsibility. It represents the pressure at which the passive pharyngeal airway
collapses during sleep. A Pcrit value near or above atmospheric pressure (0 cmHz0) indicates
a highly collapsible airway, whereas a more negative Pcrit suggests a more stable airway.[1]

Experimental Protocol: Pcrit Measurement

Objective: To determine the pressure at which the upper airway collapses during sleep.
Materials:

» Polysomnography (PSG) recording system (EEG, EOG, EMG, ECG, airflow, respiratory
effort, oxygen saturation)
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» A modified continuous positive airway pressure (CPAP) device capable of delivering both
positive and negative pressures

e Nasal mask or pillows

e Pneumotachograph to measure airflow

e Pressure transducer to measure mask pressure

o Esophageal pressure catheter (optional, for measuring respiratory effort)
» Data acquisition system

Procedure:

o Patient Preparation: The patient is instrumented for a standard PSG study. The nasal mask
is carefully fitted to ensure no air leaks. If used, the esophageal pressure catheter is
inserted.

e Sleep Induction: The patient is allowed to fall asleep. Pcrit is typically measured during stable
non-REM (NREM) sleep (Stage N2 or N3). Some protocols may use low doses of sedatives
like midazolam to induce and maintain sleep.[2]

» Determination of Holding Pressure: Once the patient is in a stable sleep stage, the CPAP
pressure is increased to a level that eliminates all signs of airflow limitation, snoring, and
apneas/hypopneas. This is the "holding pressure."

e Pressure Drops: From the holding pressure, the CPAP pressure is transiently and rapidly
reduced to a lower pressure for a series of 3-5 breaths. This is repeated multiple times, with
the pressure being lowered in steps until airflow ceases (i.e., an obstructive apnea is
induced).

e Data Analysis:

o For each pressure drop, the peak inspiratory airflow of the flow-limited breaths (typically
the 3rd to 5th breaths) is plotted against the corresponding mask pressure.

o Alinear regression is performed on the pressure-flow data points.
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o The Pcrit is determined as the x-intercept of the regression line, which represents the
pressure at which airflow is zero.[3]

o Passive vs. Active Pcrit: Passive Pcrit is measured using rapid pressure drops to minimize
the influence of upper airway muscle reflexes. Active Pcrit is measured using slower
pressure drops, allowing for muscle activation to be assessed.[3]

Data Presentation

Primary .

Parameter Healthy Adults OSA Patients Reference
Snorers

Pcrit (cmH20) -13.3+£3.2 -6.5+27 25+1.0 [1]

Pcrit during DISE
(Peak Inspiratory  -0.84 (median) [3114]
Method, cmH20)

Pcrit during DISE
(Ventilation -1.32 (median) [3114]
Method, cmH20)

Experimental Workflow: Pcrit Measurement
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Pcrit Measurement Workflow
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Negative Expiratory Pressure (NEP)

The Negative Expiratory Pressure (NEP) technique is a simpler, non-invasive method
performed during wakefulness to assess upper airway collapsibility.[2] It involves the
application of a brief negative pressure at the beginning of expiration and observing the effect
on expiratory flow. In individuals with a collapsible airway, the negative pressure can induce a
transient decrease in flow.[5] Studies have shown that NEP measurements correlate with Pcrit
and upper airway anatomy.[2][6]

Experimental Protocol: NEP Measurement

Objective: To assess upper airway collapsibility during wakefulness by measuring the response
to negative expiratory pressure.

Materials:

Flow and pressure transducers

Nasal mask or mouthpiece

A device capable of generating a timed negative pressure (e.g., a connection to a regulated
vacuum source with a solenoid valve)

Data acquisition system
Procedure:

o Patient Position: The subject is typically studied in the supine position, though seated
measurements can also be performed.[7][8]

e Breathing Circuit: The subject breathes quietly through the nasal mask or mouthpiece
connected to the flow and pressure transducers.

o NEP Application: A negative pressure of -5 to -10 cmH20 is applied for a short duration (e.g.,
the first second) at the onset of expiration.[7][9] This is repeated multiple times (e.g., 10
maneuvers) with several normal breaths in between each application.[6]
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o Data Analysis: The expiratory flow-volume curve during the NEP application is compared to
the preceding tidal breaths. Key parameters include:

o Flow Drop (AV): The percentage decrease in peak expiratory flow during NEP compared
to the preceding breath.[5]

o Expired Volume at 0.2s (V0.2): The volume expired in the first 0.2 seconds of the NEP
application, often expressed as a percentage of the inspired volume of the preceding
breaths.[5]

o RatioNEP: The ratio of the area under the expiratory flow-volume curve during NEP to that

of a normal tidal breath.[8]

Data Presentation

. Severe OSA
Parameter Normal Subjects . Reference
Patients
V0.2 (% of inspired
34.2% 11.2% [5]
volume)
Flow Drop (AV) Lower Greater [5]

Experimental Workflow: NEP Measurement
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NEP Measurement Workflow
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Drug-Induced Sleep Endoscopy (DISE)

Drug-Induced Sleep Endoscopy (DISE) is a diagnostic procedure that allows for direct
visualization of the upper airway during a state of pharmacologically induced sleep.[10] It is
used to identify the specific sites and patterns of upper airway obstruction.

Experimental Protocol: DISE

Objective: To visually assess the location and pattern of upper airway collapse during simulated
sleep.

Materials:

o Flexible fiberoptic endoscope

 Video recording system

« Intravenous access for sedative administration

» Monitoring equipment (ECG, blood pressure, oxygen saturation, end-tidal COz)
o Sedative agent (e.g., propofol, dexmedetomidine)

o Target-controlled infusion (TCI) pump (recommended for propofol)

o Bispectral index (BIS) monitor to assess sedation depth

Procedure:

» Patient Preparation: The patient is placed in the supine position. Standard monitoring is
applied.

e Sedation: Sedation is administered to induce a sleep-like state. For propofol, a TCI pump is
often used to maintain a steady level of sedation.[9] The target sedation depth is typically a
BIS score between 50 and 70.[3]

e Endoscopic Examination: The flexible endoscope is passed transnasally to visualize the
upper airway from the nasopharynx to the larynx. The sites, patterns, and severity of
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collapse are observed and recorded.

» Classification of Collapse: The VOTE classification system is commonly used to standardize

the reporting of DISE findings.[11]

o Velum (soft palate): Collapse can be anterior-posterior, lateral, or concentric.

o Oropharyngeal lateral walls: Collapse of the lateral walls.

o Tongue base: Posterior displacement of the tongue.

o Epiglottis: Collapse of the epiglottis, which can be anterior-posterior or lateral. The degree

of obstruction at each site is typically graded as no collapse, partial collapse, or complete

collapse.[12]

e Maneuvers: During the procedure, maneuvers such as a chin lift or jaw thrust can be

performed to assess their impact on airway patency.

Data Presentation

VOTE Classification Scoring:

Site Degree of Obstruction

Configuration of Collapse

0: No obstruction (<50%

Velum (V) ] Anterior-Posterior
narrowing)
1: Partial obstruction (50-75%
] Lateral
narrowing)
2. Complete obstruction (>75% )
) Concentric
narrowing)
Oropharyngeal Lateral Walls
0,1,0r2 Lateral
0)
Tongue Base (T) 0,1,0r2 Anterior-Posterior
Epiglottis (E) 0,1,0r2 Anterior-Posterior, Lateral
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Logical Relationships in DISE Assessment

DISE Assessment
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DISE Assessment and VOTE Classification

Imaging Techniques

Dynamic imaging techniques, such as computed tomography (CT) and real-time magnetic
resonance imaging (MRI), allow for non-invasive visualization and quantification of upper

airway collapsibility.

Dynamic Computed Tomography (CT)

Dynamic CT involves acquiring rapid scans of the upper airway during respiration to assess
changes in airway dimensions.

Experimental Protocol: Dynamic CT
Objective: To quantify upper airway collapse using dynamic CT imaging.

Materials:
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o Multidetector CT scanner (at least 64-channel recommended for advanced applications)[13]
e Image analysis software

Procedure:

» Patient Position: The patient is positioned supine in the CT scanner.

e Image Acquisition: A series of low-dose CT scans of the upper airway are acquired during
quiet tidal breathing or with specific respiratory maneuvers (e.g., forced inspiration and
expiration).

o Data Analysis:

o The cross-sectional area of the airway is measured at multiple levels (e.g., retropalatal,
retroglossal) in both inspiration and expiration.

o The percentage of airway collapse is calculated as: ((Inspiratory Area - Expiratory Area) /
Inspiratory Area) * 100%.

o A collapse of >50% is often considered significant.

Real-Time Magnetic Resonance Imaging (MRI)

Real-time MRI provides excellent soft-tissue contrast and allows for the dynamic assessment of
airway collapsibility without ionizing radiation.

Experimental Protocol: Real-Time MRI

Objective: To measure upper airway compliance and projected closing pressure using real-time
MRI.

Materials:
e MRI scanner (e.g., 3 Tesla) with real-time imaging capabilities
o Face mask with a pressure line

e Synchronized physiological monitoring (airflow, pressure, respiratory effort)
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e Image analysis software
Procedure:
o Patient Position: The patient is positioned supine in the MRI scanner.

e Image Acquisition: Dynamic MRI scans (e.g., using a radial CAIPIRIHNA sequence) of the
upper airway are acquired continuously.[14][15]

o Pressure Perturbations: During the scan, brief inspiratory loads or pressure changes are
applied via the face mask to induce changes in airway pressure.

o Data Analysis:

[e]

The airway is segmented on the dynamic MRI images to measure the cross-sectional area
at different levels over time.

o The change in airway cross-sectional area is plotted against the synchronized change in
mask pressure.

o Upper Airway Compliance: Calculated as the slope of the area-pressure relationship. A
steeper slope indicates higher compliance and greater collapsibility.[15]

o Projected Closing Pressure (Pclose): The pressure at which the airway is projected to
close, extrapolated from the area-pressure relationship.

Data Presentation

Parameter Healthy Controls OSA Patients Reference
Upper Airway

Compliance (from Lower Significantly Higher [14][15]
MRI)

Projected Closing
Pressure (Pclose, Lower Significantly Higher [14][15]
from MRI)
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Experimental Workflow: Real-Time MRI for Compliance
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Real-Time MRI Workflow for Compliance Measurement

Conclusion

The choice of technique for measuring upper airway collapsibility depends on the specific
research question, available resources, and the desired level of detail. Pcrit remains the gold
standard for its quantitative assessment of passive mechanics during sleep. NEP offers a
simpler, non-invasive alternative for use in awake subjects. DISE provides invaluable
information on the specific sites and patterns of collapse. Dynamic imaging techniques like CT
and real-time MRI offer non-invasive ways to visualize and quantify airway dynamics. A multi-
modal approach, combining data from different techniques, will likely provide the most
comprehensive understanding of upper airway collapsibility in health and disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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